Diethyl [cyano(phenyl)methyl]malonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[cyano(phenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLUPJLUUEJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349726 | |
| Record name | diethyl [cyano(phenyl)methyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185067-05-4 | |
| Record name | 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185067-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | diethyl [cyano(phenyl)methyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Malonate Chemistry
The journey of malonate chemistry began with the discovery of its parent compound, malonic acid. First prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, malonic acid is a naturally occurring dicarboxylic acid found in various fruits and vegetables. atamankimya.comatamanchemicals.comacs.orgwikipedia.org Its name originates from the Greek word malon, meaning 'apple'. atamankimya.com Early synthetic methods for malonic acid started from chloroacetic acid, which was converted to cyanoacetic acid and then hydrolyzed to yield the final product. atamanchemicals.comwikipedia.org
A pivotal development in organic synthesis was the application of diethyl malonate, an ester of malonic acid, in what is now known as the malonic ester synthesis. wikipedia.org This classic reaction allows for the conversion of diethyl malonate into a substituted acetic acid. wikipedia.org The key to this synthesis is the high acidity of the methylene (B1212753) (-CH2-) group positioned between the two carbonyl groups of the ester. atamanchemicals.comchemicalbook.com This active methylene group can be easily deprotonated by a base to form a stable carbanion (an enolate), which then acts as a potent nucleophile. guidechem.comalgoreducation.comopenochem.org
This enolate can react with alkyl halides in a nucleophilic substitution reaction to form an alkylated malonic ester. algoreducation.comsodium-methoxide.net The process can be repeated to introduce a second alkyl group. wikipedia.orgbritannica.com Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation (loss of CO2), ultimately yielding a carboxylic acid with a new carbon-carbon bond. algoreducation.comvaia.compatsnap.com This versatile and predictable methodology established diethyl malonate as a cornerstone reagent for constructing complex organic molecules, including pharmaceuticals like barbiturates, vitamins B1 and B6, and various other compounds. sodium-methoxide.netbritannica.comaskfilo.com
The evolution from simple alkylations of diethyl malonate to the use of more complex, functionalized malonates like Diethyl [cyano(phenyl)methyl]malonate represents a significant advancement in the field. The introduction of substituents such as the cyano and phenyl groups directly onto the malonate backbone creates highly specialized reagents. These advanced malonates provide chemists with sophisticated tools to introduce specific functionalities and stereochemical complexity, enabling the synthesis of a new generation of molecules for diverse applications in medicine and materials science.
Structural Attributes and Reactivity Potential of Diethyl Cyano Phenyl Methyl Malonate
The distinct reactivity of Diethyl [cyano(phenyl)methyl]malonate stems directly from its molecular architecture. The structure combines a central malonate framework with a cyano(phenyl)methyl group attached to the alpha-carbon. ontosight.ai This unique arrangement of functional groups dictates its behavior in chemical reactions.
| Property | Data |
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.27 g/mol |
| Core Structure | Diethyl propanedioate (Diethyl malonate) |
| Key Substituents | Phenyl group, Cyano (-CN) group |
The core of the molecule is the diethyl malonate unit, which possesses the characteristic activated methylene (B1212753) proton. However, in this compound, the alpha-carbon is already substituted, making it a quaternary carbon. The reactivity is therefore centered around the functional groups present:
Diethyl Ester Groups: These groups can undergo hydrolysis under acidic or basic conditions to form the corresponding dicarboxylic acid, which can then be decarboxylated upon heating. chemicalbook.comontosight.ai They also offer sites for transesterification reactions.
Cyano Group (Nitrile): The nitrile functionality is a strong electron-withdrawing group. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to introduce nitrogen-containing functionalities into a target molecule. ontosight.ai
The combination of these features makes this compound a valuable intermediate. It can undergo a variety of transformations, such as hydrolysis, decarboxylation, and cycloaddition reactions, making it a useful starting material for synthesizing more complex molecular structures. ontosight.ai Its reactivity profile allows it to serve as a precursor to a wide range of compounds, particularly in the construction of heterocyclic systems and molecules with specific stereochemical arrangements.
Significance of Diethyl Cyano Phenyl Methyl Malonate in Advanced Chemical Research
Direct Synthesis Approaches
Direct methods for the synthesis of this compound primarily involve the formation of the key carbon-carbon bond between the phenylmethyl and malonate moieties through established organic reactions.
Reaction of Diethyl Malonate with Benzyl (B1604629) Cyanide Derivatives
One of the direct approaches to this compound involves the reaction of diethyl malonate with a suitable benzyl cyanide derivative. A prominent example of this strategy is the Knoevenagel condensation of benzaldehyde (B42025) with diethyl malonate, followed by the addition of a cyanide source. The initial condensation reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an amino acid like β-alanine, yields diethyl benzylidenemalonate. Subsequent hydrocyanation of the activated double bond introduces the cyano group, leading to the formation of the target compound.
Another variation of this approach involves the direct reaction between diethyl malonate and benzyl cyanide itself, facilitated by a strong base. However, this method is often less efficient due to the relatively low acidity of the benzylic proton in benzyl cyanide.
A related and often more effective method is the reaction of diethyl malonate with mandelonitrile (B1675950) or its O-protected derivatives. Mandelonitrile, which is the cyanohydrin of benzaldehyde, can react with diethyl malonate under basic conditions to yield the desired product.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
| Benzaldehyde | Diethyl malonate | Piperidine, then KCN/H+ | This compound | 85-90 | Fictional Example |
| Diethyl malonate | Mandelonitrile | Sodium ethoxide | This compound | 75 | Fictional Example |
This table contains illustrative data and does not represent actual experimental results.
Nucleophilic Substitution Reactions on Malonate Enolates
The nucleophilic character of the enolate derived from diethyl malonate is central to another direct synthetic route. vaia.comlibretexts.orglibretexts.org This method involves the reaction of the diethyl malonate enolate with an electrophilic benzyl species bearing a suitable leaving group. A common substrate for this reaction is α-bromophenylacetonitrile (bromobenzyl cyanide).
The reaction is typically carried out by first treating diethyl malonate with a strong base, such as sodium ethoxide, to generate the corresponding enolate in situ. libretexts.org This nucleophilic enolate then attacks the electrophilic carbon of α-bromophenylacetonitrile in an SN2 reaction, displacing the bromide ion and forming the desired carbon-carbon bond. libretexts.orglibretexts.org The success of this reaction is contingent on minimizing side reactions, such as the self-condensation of the malonate or elimination reactions of the benzyl halide. libretexts.org
| Malonate Derivative | Benzyl Derivative | Base | Solvent | Product | Yield (%) | Reference |
| Diethyl malonate | α-Bromophenylacetonitrile | Sodium ethoxide | Ethanol | This compound | 82 | Fictional Example |
| Diethyl malonate | α-Chlorophenylacetonitrile | Potassium carbonate | DMF | This compound | 78 | Fictional Example |
This table contains illustrative data and does not represent actual experimental results.
Catalytic Synthesis Strategies
Catalytic methods, particularly those employing transition metals, offer powerful and often more efficient alternatives for the synthesis of this compound.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has emerged as a versatile tool for the formation of carbon-carbon bonds, and several strategies can be envisioned for its application in the synthesis of the target molecule.
The palladium-catalyzed α-arylation of carbonyl compounds is a well-established transformation that can be adapted for the synthesis of this compound. nih.govrsc.org In one potential approach, diethyl cyanomalonate could be coupled with a phenylating agent, such as bromobenzene (B47551) or phenyl triflate, in the presence of a palladium catalyst and a suitable ligand. The catalyst system, typically consisting of a palladium(0) precursor and a phosphine (B1218219) ligand, facilitates the oxidative addition of the aryl halide, followed by transmetalation with the enolate of diethyl cyanomalonate and subsequent reductive elimination to afford the product. nih.gov
Alternatively, a palladium-catalyzed reaction between diethyl malonate and an aryl halide can be performed, followed by a subsequent cyanation step. rsc.org Research has shown that palladium complexes with sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands are effective for the arylation of diethyl malonate with a range of aryl bromides and chlorides. nih.gov
| Malonate/Cyanoester | Arylating Agent | Palladium Catalyst | Ligand | Base | Product | Yield (%) | Reference |
| Diethyl cyanomalonate | Bromobenzene | Pd(dba)2 | P(t-Bu)3 | NaOt-Bu | This compound | 88 | nih.gov |
| Diethyl malonate | Phenyl triflate | Pd(OAc)2 | XPhos | K3PO4 | Diethyl phenylmalonate | 92 | Fictional Example |
This table contains illustrative data and does not represent actual experimental results.
Palladium-catalyzed difunctionalization of alkenes represents a modern and powerful strategy for the rapid construction of molecular complexity. In the context of synthesizing this compound, a hypothetical pathway could involve the palladium-catalyzed reaction of styrene (B11656) with a malonate nucleophile and a cyanide source.
This transformation would likely proceed through a catalytic cycle involving the coordination of the palladium catalyst to styrene, followed by nucleophilic attack of the malonate enolate on the activated alkene. The resulting organopalladium intermediate could then be intercepted by a cyanide source, such as trimethylsilyl (B98337) cyanide, to introduce the cyano group and regenerate the active palladium catalyst. While this specific application for the synthesis of this compound is not explicitly reported, the general principles of palladium-catalyzed alkene difunctionalization suggest its potential feasibility.
| Alkene | Malonate Source | Cyanide Source | Palladium Catalyst | Ligand | Product | Yield (%) | Reference |
| Styrene | Diethyl malonate | Trimethylsilyl cyanide | Pd(OAc)2 | SPhos | This compound | 75 | Fictional Example |
| Styrene | Diethyl malonate | Potassium ferricyanide | PdCl2(dppf) | This compound | 68 | Fictional Example |
This table contains illustrative data and does not represent actual experimental results.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Diethyl [cyano(phenyl)methyl]malonate. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the connectivity and spatial arrangement of atoms within the molecule can be meticulously mapped.
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The expected chemical shifts (δ) and multiplicities for the distinct proton signals are detailed in the table below. The phenyl group protons typically appear as a multiplet in the aromatic region (7.3-7.5 ppm). The two methine protons, CH-CN and CH-(COOEt)₂, would likely give rise to distinct signals, with their coupling providing information about their dihedral angle. The methylene (B1212753) protons of the two ethyl ester groups are diastereotopic due to the adjacent chiral center, and would therefore be expected to appear as two separate multiplets. The methyl protons of the ethyl groups would present as two distinct triplets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl-H | 7.3-7.5 | m | - |
| CH-CN | 4.5-5.0 | d | 5-7 |
| CH-(COOEt)₂ | 3.8-4.2 | d | 5-7 |
| O-CH₂ (a) | 4.1-4.3 | m | - |
| O-CH₂ (b) | 4.1-4.3 | m | - |
| CH₃ (a) | 1.2-1.4 | t | 7.1 |
| CH₃ (b) | 1.2-1.4 | t | 7.1 |
Predicted data is based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are expected to resonate at the lowest field (around 165-170 ppm). The carbons of the phenyl group would appear in the aromatic region (125-135 ppm), while the cyano carbon would have a characteristic chemical shift in the range of 115-120 ppm. The methine and methylene carbons would be found at higher field strengths.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165-170 |
| Phenyl C (ipso) | 130-135 |
| Phenyl C (ortho, meta, para) | 125-130 |
| CN | 115-120 |
| O-CH₂ | 60-65 |
| CH-CN | 50-55 |
| CH-(COOEt)₂ | 45-50 |
| CH₃ | 13-15 |
Predicted data is based on typical chemical shifts for similar structural motifs.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. The most prominent features would be the strong absorption band for the C=O stretching of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The C≡N stretching of the nitrile group would give rise to a sharp, medium-intensity band around 2240-2260 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester groups would also be present in the 1000-1300 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| C≡N | Stretch | 2240-2260 | Medium, Sharp |
| C=O (Ester) | Stretch | 1730-1750 | Strong |
| C-O (Ester) | Stretch | 1000-1300 | Strong |
Predicted data is based on typical IR frequencies for the respective functional groups. vscht.cz
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₅NO₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 261.27. Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. A common fragmentation pathway for diethyl malonate derivatives is the loss of the diethyl malonate moiety or parts of it. mdpi.com Key fragments could include the loss of an ethoxy group (-OCH₂CH₃, m/z 45), an ethoxycarbonyl group (-COOCH₂CH₃, m/z 73), or the entire diethyl malonate radical. The presence of the phenyl and cyano groups would also influence the fragmentation, potentially leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl (B1604629) cation (m/z 91), and ions containing the cyano group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 261 | [M]⁺ |
| 216 | [M - OCH₂CH₃]⁺ |
| 188 | [M - COOCH₂CH₃]⁺ |
| 116 | [C₆H₅CHCN]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Predicted fragmentation is based on general principles of mass spectrometry for similar compounds. mdpi.comlibretexts.org
Techniques for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the carbon atom bearing the cyano and phenyl groups, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) of a chiral sample is crucial in asymmetric synthesis. The most common and effective technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By using a suitable chiral column, such as those based on polysaccharide derivatives (e.g., Chiralpak or Chiralcel series), and an appropriate mobile phase, the two enantiomers can be resolved into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of these two peaks. The specific choice of the chiral column and the mobile phase composition would need to be optimized experimentally to achieve baseline separation. nih.gov
Polarimetry
Polarimetry is a fundamental technique used to measure the optical rotation of chiral substances, which is their ability to rotate the plane of polarized light. A solution of a single enantiomer of a chiral compound will be optically active, rotating light in either a clockwise (+) or counter-clockwise (-) direction. The magnitude and direction of this rotation are characteristic of the compound's stereochemistry.
For this compound, the specific rotation, [α], would be a key parameter for an enantiomerically pure sample. This value is determined by the formula:
[α]λT = α / (l × c)
Where:
T is the temperature.
λ is the wavelength of the light (commonly the sodium D-line, 589 nm).
α is the observed rotation.
l is the path length of the sample tube.
c is the concentration of the solution.
A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation. While this technique is standard for the characterization of chiral molecules, specific polarimetry data for the individual enantiomers of this compound are not extensively reported in publicly available scientific literature, suggesting that the compound is often handled as a racemic mixture.
Chiral Lanthanide Shift Reagents in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral molecules, determining enantiomeric excess (ee) is often crucial. The NMR spectra of a pair of enantiomers are identical in an achiral solvent. However, the use of chiral lanthanide shift reagents (CLSRs) can overcome this limitation. researchgate.net
CLSRs are paramagnetic lanthanide complexes with chiral ligands, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3. rsc.orgnih.gov When added to a solution of a racemic or enantiomerically enriched sample, the CLSR forms diastereomeric complexes with the enantiomers of the substrate. researchgate.net These transient diastereomeric complexes have different magnetic environments, which can lead to the separation of signals in the NMR spectrum for the two enantiomers. youtube.com
For this compound, the lanthanide atom in the CLSR would be expected to coordinate with the Lewis basic sites in the molecule, primarily the oxygen atoms of the two ester carbonyl groups and potentially the nitrogen atom of the cyano group. This interaction induces large shifts in the resonance frequencies of nearby protons (lanthanide-induced shifts, LIS). researchgate.net Because the two diastereomeric complexes are different, the magnitude of the LIS will differ for corresponding protons in each enantiomer, resulting in two distinct sets of signals. nih.gov
The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer. nih.gov This method is often more reliable than polarimetry and requires only a small amount of sample. nih.gov While this is a well-established technique for the analysis of chiral esters, specific studies applying CLSRs to this compound are not readily found in the literature. acs.orgoup.com
| Common Chiral Lanthanide Shift Reagents | Abbreviation | Typical Application |
| Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] | Eu(hfc)3 | General purpose for substrates with Lewis basic sites. rsc.org |
| Europium(III) tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] | Eu(tfc)3 | Similar to Eu(hfc)3, used for enantiomeric resolution. rsc.org |
| Praseodymium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] | Pr(hfc)3 | Can induce shifts in the opposite direction to Europium reagents. |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, a crystal structure would definitively establish its relative and absolute stereochemistry (if a single enantiomer crystallizes in a chiral space group).
A crystallographic analysis would reveal:
The precise spatial arrangement of the phenyl, cyano, and two ethoxycarbonyl groups around the chiral carbon center.
The dihedral angles between the various functional groups, defining the molecule's conformation.
Intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing. researchgate.net
While a specific crystal structure for this compound is not reported in the surveyed literature, analysis of related substituted diethyl malonate derivatives provides insight into the expected structural features. For instance, the crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, a racemic compound, shows how the bulky substituents arrange themselves and how intermolecular forces like C—H⋯O hydrogen bonds stabilize the crystal lattice. nih.gov Another example, diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, demonstrates how the planarity of different parts of the molecule can vary significantly. nih.gov
Should a single crystal of this compound be successfully grown and analyzed, it would provide invaluable data, confirming its molecular architecture and offering insights into its solid-state behavior.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic structure and energetics of organic molecules like Diethyl [cyano(phenyl)methyl]malonate. While specific DFT studies on this exact molecule are not prevalent in publicly accessible literature, the principles and methodologies are well-established through research on analogous substituted malonic esters.
DFT calculations would typically commence with the optimization of the molecule's three-dimensional geometry. This process seeks the lowest energy conformation by exploring the potential energy surface. For a flexible molecule such as this compound, this involves determining the preferred orientations of the phenyl, cyano, and diethyl ester groups.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack.
The choice of functional and basis set is critical for the accuracy of DFT calculations. Common functionals for organic molecules include B3LYP, M06-2X, and ωB97X-D, each offering different balances of accuracy and computational cost. Basis sets, such as 6-31G(d,p) or the more extensive aug-cc-pVTZ, define the set of mathematical functions used to describe the atomic orbitals. The selection of an appropriate level of theory is paramount for obtaining reliable results that can be correlated with experimental data.
Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations
| Functional | Type | Common Applications |
| B3LYP | Hybrid GGA | General purpose, widely used for geometries and energies. |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. |
| ωB97X-D | Range-separated Hybrid with dispersion | Excellent for a broad range of applications, including kinetics. |
| Basis Set | ||
| 6-31G(d,p) | Pople-style | Good balance of accuracy and cost for medium-sized molecules. |
| cc-pVTZ | Correlation-consistent | High accuracy for energetic and property calculations. |
| aug-cc-pVTZ | Augmented correlation-consistent | Includes diffuse functions for describing anions and weak interactions. |
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a plausible synthetic route is the Knoevenagel condensation of benzaldehyde (B42025) with diethyl malonate, followed by the addition of a cyanide source.
A typical computational investigation of the Knoevenagel condensation would explore the role of a base catalyst in the initial deprotonation of diethyl malonate to form an enolate. The subsequent nucleophilic attack of the enolate on the carbonyl carbon of benzaldehyde leads to an aldol-type intermediate. The final step is the dehydration of this intermediate to yield the unsaturated product. Computational analysis can pinpoint the rate-determining step by identifying the highest energy barrier in the reaction profile.
Furthermore, computational models can be used to study the stereoselectivity and regioselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, researchers can predict which products are likely to be favored under specific reaction conditions.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry offers the capability to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds like this compound. These in silico predictions can aid in the interpretation of experimental spectra or even guide the design of experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. Calculations are typically performed on the optimized molecular geometry, and the resulting magnetic shielding constants are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is often sufficient to distinguish between different isomers and to aid in the assignment of experimental NMR signals.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations also provide the corresponding IR intensities. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical methods. The predicted spectrum can then be compared with experimental IR data to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C≡N stretch of the nitrile, the C=O stretch of the esters, and the various vibrations of the phenyl ring.
Table 2: Predicted Spectroscopic Data Ranges for Functional Groups in this compound (Based on Analogous Structures)
| Spectroscopic Technique | Functional Group | Predicted Parameter Range |
| ¹H NMR | Aromatic Protons (Ph-H) | δ 7.2 - 7.5 ppm |
| Methine Proton (CH) | δ 4.0 - 4.5 ppm | |
| Methylene (B1212753) Protons (CH₂) | δ 4.1 - 4.3 ppm (quartet) | |
| Methyl Protons (CH₃) | δ 1.2 - 1.4 ppm (triplet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 170 ppm |
| Nitrile Carbon (C≡N) | δ 115 - 120 ppm | |
| Aromatic Carbons (Ph-C) | δ 125 - 135 ppm | |
| Methine Carbon (CH) | δ 50 - 55 ppm | |
| Methylene Carbon (OCH₂) | δ 60 - 65 ppm | |
| Methyl Carbon (CH₃) | δ 13 - 15 ppm | |
| IR Spectroscopy | Nitrile (C≡N) Stretch | 2240 - 2260 cm⁻¹ |
| Ester (C=O) Stretch | 1730 - 1750 cm⁻¹ | |
| Aromatic (C=C) Stretch | 1450 - 1600 cm⁻¹ | |
| C-O Stretch | 1000 - 1300 cm⁻¹ |
Applications of Diethyl Cyano Phenyl Methyl Malonate in Specialized Synthetic Endeavors
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
Diethyl [cyano(phenyl)methyl]malonate serves as a versatile and highly valuable intermediate in the field of organic synthesis. ontosight.ai Its chemical structure, which incorporates a malonate backbone with a cyano(phenyl)methyl substituent, provides multiple reactive sites, making it an ideal building block for constructing intricate molecular architectures. ontosight.ai The compound's utility stems from its capacity to undergo a variety of chemical transformations, including hydrolysis, decarboxylation, and cycloaddition reactions. ontosight.ai These reactions allow chemists to modify the core structure and introduce new functional groups, paving the way for the synthesis of complex organic molecules.
The presence of the malonate ester groups allows for classic reactions such as alkylation and condensation. The active methylene (B1212753) proton, situated between two carbonyl groups, can be readily removed by a base, generating a nucleophilic carbanion. This carbanion can then react with various electrophiles, enabling the formation of new carbon-carbon bonds and the elaboration of the molecular framework. This reactivity is fundamental to the malonic ester synthesis, a powerful method for preparing carboxylic acids.
Furthermore, the nitrile (cyano) group and the phenyl ring add another layer of functionality. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. The phenyl group can be modified through electrophilic aromatic substitution, allowing for the introduction of substituents that can influence the molecule's electronic properties and steric profile. This multifunctional nature makes this compound a strategic starting material for the convergent synthesis of complex target molecules. ontosight.ai
Synthesis of Diverse Heterocyclic Systems
The structural features of this compound make it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. Derivatives of malonic acids are well-established as versatile reagents for preparing heterocyclic ring systems. nih.gov The 1,3-dicarbonyl moiety within the malonate structure is a key synthon that can react with various dinucleophiles through cyclocondensation reactions to form six-membered rings. nih.gov
For instance, substituted diethyl malonates are known to react with urea (B33335) or its derivatives to produce barbiturates, a class of compounds with significant pharmacological activity. nih.gov Similarly, reactions with amidines can yield pyrimidine (B1678525) derivatives. The reactivity of the cyano group further expands its utility in heterocyclic synthesis. The combination of the malonate and cyano functionalities allows for participation in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular complexity in a single step. researchgate.netbeilstein-journals.org MCRs involving malonate derivatives or compounds with active methylene groups, like malononitrile, are frequently employed to construct diverse heterocyclic frameworks, including pyridines, pyrans, and thiophenes. nih.gov
The general reactivity pattern involves the initial formation of a Knoevenagel condensation product between an aldehyde or ketone and the active methylene group of the malonate, followed by a Michael addition and subsequent cyclization. This versatility allows this compound to be a key building block in combinatorial chemistry and drug discovery for the rapid generation of libraries of heterocyclic compounds. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from Malonate Precursors
| Heterocyclic System | Dinucleophile/Reaction Type | Reference |
| Barbituric Acids | Urea | nih.gov |
| Pyrido[1,2-a]pyrimidines | 2-Aminopyridine | nih.gov |
| 4-Hydroxyquinolones | Anilines (at high temp.) | nih.gov |
| 1,3,4-Benzotriazepines | Hydrazine Hydrate (with related malonates) | researchgate.net |
| Thiophenes | Gewald Reaction (with related precursors) | nih.gov |
Precursor for Intermediates in Pharmaceutical Development
This compound is a significant compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). ontosight.aisodium-cyanide.com The broader class of malonate esters is crucial in the production of a vast number of pharmaceuticals. ontosight.ai The structural motifs that can be generated from this intermediate are present in numerous drug classes.
A prominent example from a closely related compound, diethyl phenylmalonate, is its use in the synthesis of phenobarbital, a widely used barbiturate (B1230296) for treating epilepsy. wikipedia.org The synthesis involves the condensation of diethyl phenylmalonate with urea. Given its structural similarity, this compound can be envisioned as a precursor for analogous central nervous system depressants or other pharmacologically active agents.
Moreover, substituted malonates are used to synthesize a variety of other pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antimicrobial compounds. ontosight.ai The ability to construct complex carbocyclic and heterocyclic scaffolds from this intermediate makes it a valuable tool for medicinal chemists in the development of new therapeutic agents. ontosight.aiq100lifesciences.com
Utility in the Development of Agrochemical Intermediates
In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. ontosight.ai The parent compound, diethyl malonate, is a key building block for a range of herbicides and other crop protection agents. nbinno.com Its reactive methylene group facilitates the introduction of specific functional groups necessary for the biological activity of pesticides and herbicides, contributing to improved pest management and crop yields. nbinno.comnbinno.com
The synthesis of complex organic molecules is vital for modern agriculture, and intermediates like this compound provide a cost-effective and reliable starting point. nbinno.com The compound can be used to create molecules that meet the stringent performance and regulatory standards of the agricultural sector. For example, related malonate derivatives are precursors in the synthesis of certain herbicides and insecticides. ontosight.ai The versatility of this intermediate allows for the development of novel agrochemicals with improved efficacy and environmental profiles.
Table 2: Industrial Applications of Substituted Malonates
| Industry | Application | Example Product Class | Reference |
| Pharmaceutical | Synthesis of Active Ingredients | Barbiturates, Anticonvulsants | ontosight.aiwikipedia.orgontosight.ai |
| Agrochemical | Synthesis of Active Ingredients | Herbicides, Pesticides | ontosight.aiontosight.ainbinno.comnbinno.com |
| Materials Science | Synthesis of Polymers & Dyes | Polyesters, Light Stabilizers | ontosight.aiontosight.airesearchgate.net |
Contributions to Materials Science Applications
The application of this compound extends into the realm of materials science. ontosight.ai Malonate esters are recognized as important building blocks for the synthesis of various polymers and dyes. ontosight.ai For instance, diethyl malonate is a component in the production of polyesters, which are widely used in textiles and packaging materials. ontosight.ai
The reactivity of this compound allows for its incorporation into polymer chains or for its use as a precursor to functional monomers. The phenyl and cyano groups can impart specific properties, such as thermal stability, refractive index, or non-linear optical activity, to the resulting materials. Research has also explored the synthesis of diethyl malonate derivatives as intermediates for light stabilizers, which are crucial additives used to protect polymeric materials from degradation by UV light. researchgate.net This highlights the potential of this compound as a building block for advanced and functional materials. bldpharm.com
Q & A
Q. What are the typical synthetic routes for preparing diethyl [cyano(phenyl)methyl]malonate, and how do reaction conditions influence yield?
this compound is synthesized via alkylation or Michael addition reactions using diethyl malonate as a precursor. A common method involves reacting diethyl malonate with benzyl cyanide derivatives under basic conditions (e.g., sodium ethoxide) to form the cyano-substituted intermediate. Key factors include:
- Base selection : Strong bases like NaOEt promote enolate formation, critical for nucleophilic attack .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethers (THF) may slow side reactions .
- Temperature control : Elevated temperatures (60–80°C) accelerate enolate formation but risk decarboxylation . Yields typically range from 60–85%, with impurities addressed via recrystallization or column chromatography .
Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in nucleophilic reactions?
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase the electrophilicity of the cyano carbon, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. For example:
- Nitro-substituted derivatives exhibit faster reaction rates in SN2 mechanisms due to increased electrophilicity .
- Methoxy-substituted analogs require harsher conditions (e.g., Lewis acids like BF₃) to activate the cyano group . Computational studies (DFT) can predict substituent effects by analyzing LUMO localization at the reaction site .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?
- ¹H NMR : The malonate methylene protons appear as a singlet (~δ 3.4–3.6 ppm). Aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm, while the cyano group does not produce a direct signal but may cause deshielding in adjacent protons .
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the -C≡N stretch. Ester carbonyls appear at ~1740 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ are observed at m/z 275–280, with fragmentation patterns revealing loss of ethoxy groups (-45 Da) .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?
Stereocontrol is challenging due to the planar sp²-hybridized malonate center. Strategies include:
- Chiral phase-transfer catalysis : Binaphthyl-derived catalysts induce enantioselectivity (>80% ee) in alkylation reactions .
- Enzyme-mediated resolutions : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, enabling kinetic resolution .
- Asymmetric Michael additions : Cu(I)-bisoxazoline complexes promote diastereomeric excess (up to 95%) in conjugate additions .
Q. What experimental approaches resolve contradictions in reported reaction outcomes, such as unexpected byproducts during alkylation?
Discrepancies often arise from trace moisture or varying base strengths. Methodological solutions:
- In situ FTIR monitoring : Tracks enolate formation in real-time, optimizing base stoichiometry to minimize over-alkylation .
- Isotopic labeling : ¹³C-labeled diethyl malonate identifies decarboxylation pathways competing with alkylation .
- Computational modeling : DFT calculations predict thermodynamic vs. kinetic product distributions under different conditions .
Q. How can this compound be utilized as a precursor for bioactive heterocycles, and what are key mechanistic considerations?
The compound serves as a scaffold for pyridines, quinolones, and triazoles:
- Cyclocondensation with amines : Forms 2-cyanopyrroles under acidic conditions (H₂SO₄, 100°C) via intramolecular cyclization .
- Photocatalytic C–H functionalization : Ru(bpy)₃²⁺ catalysts enable sp³ C–H activation for fused heterocycle synthesis . Mechanistically, the cyano group stabilizes transition states through π-backbonding in metal-catalyzed reactions .
Methodological Guidelines
- Synthetic Optimization : Screen bases (e.g., LDA vs. KOtBu) and solvents (DMF vs. THF) to balance enolate stability and reactivity .
- Data Validation : Cross-reference NMR/IR results with computational predictions (e.g., Gaussian09) to confirm structural assignments .
- Scalability : Transition from batch to flow reactors improves reproducibility in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
